molecular formula C10H11BrOS B14048304 1-(3-(Bromomethyl)-4-mercaptophenyl)propan-1-one

1-(3-(Bromomethyl)-4-mercaptophenyl)propan-1-one

Cat. No.: B14048304
M. Wt: 259.16 g/mol
InChI Key: JGEKROKMPOWFEM-UHFFFAOYSA-N
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Description

1-(3-(Bromomethyl)-4-mercaptophenyl)propan-1-one is an organic compound that features a bromomethyl group and a mercapto group attached to a phenyl ring, which is further connected to a propanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Bromomethyl)-4-mercaptophenyl)propan-1-one typically involves the bromination of a precursor compound followed by thiolation. One common method includes the bromination of 3-methyl-4-mercaptophenylpropan-1-one using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(3-(Bromomethyl)-4-mercaptophenyl)propan-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The mercapto group can be oxidized to form disulfides or sulfonic acids, while reduction reactions can convert it back to the thiol form.

    Addition Reactions: The carbonyl group in the propanone moiety can undergo addition reactions with nucleophiles like hydrazines or hydroxylamines to form hydrazones or oximes.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as sodium thiolate or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like hydrogen peroxide or sodium periodate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products:

  • Substitution reactions yield various substituted derivatives depending on the nucleophile used.
  • Oxidation reactions produce disulfides or sulfonic acids.
  • Reduction reactions regenerate the thiol group.

Scientific Research Applications

1-(3-(Bromomethyl)-4-mercaptophenyl)propan-1-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound can be used to modify biomolecules through thiol-ene click chemistry, enabling the study of protein interactions and functions.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 1-(3-(Bromomethyl)-4-mercaptophenyl)propan-1-one largely depends on its interaction with other molecules. The bromomethyl group can act as an electrophile, facilitating nucleophilic substitution reactions. The mercapto group can form covalent bonds with thiol-reactive sites on proteins or other biomolecules, potentially altering their activity or function. The carbonyl group in the propanone moiety can participate in various addition reactions, further diversifying the compound’s reactivity.

Comparison with Similar Compounds

    1-(4-Bromophenyl)propan-1-one: Lacks the mercapto group, making it less versatile in thiol-specific reactions.

    1-(3-Methyl-4-mercaptophenyl)propan-1-one: Lacks the bromomethyl group, reducing its electrophilic reactivity.

    1-(3-(Chloromethyl)-4-mercaptophenyl)propan-1-one: Similar structure but with a chloromethyl group instead of bromomethyl, which may result in different reactivity and reaction conditions.

Uniqueness: 1-(3-(Bromomethyl)-4-mercaptophenyl)propan-1-one is unique due to the presence of both bromomethyl and mercapto groups, allowing it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C10H11BrOS

Molecular Weight

259.16 g/mol

IUPAC Name

1-[3-(bromomethyl)-4-sulfanylphenyl]propan-1-one

InChI

InChI=1S/C10H11BrOS/c1-2-9(12)7-3-4-10(13)8(5-7)6-11/h3-5,13H,2,6H2,1H3

InChI Key

JGEKROKMPOWFEM-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC(=C(C=C1)S)CBr

Origin of Product

United States

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